molecular formula C17H12BrN B1601486 4-Bromo-2,6-diphenylpyridine CAS No. 78500-89-7

4-Bromo-2,6-diphenylpyridine

Cat. No.: B1601486
CAS No.: 78500-89-7
M. Wt: 310.2 g/mol
InChI Key: AVESHYKDJMFQGJ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of organic compounds characterized by a pyridine ring substituted with one or more halogen atoms. The presence of halogens significantly influences the electronic properties of the pyridine ring, making them susceptible to a variety of chemical transformations. These compounds serve as crucial intermediates in organic synthesis, primarily in cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgeie.gr The position and nature of the halogen atom(s) on the pyridine ring dictate the regioselectivity of these reactions, allowing for precise control over the synthesis of complex molecules.

4-Bromo-2,6-diphenylpyridine is a distinct member of this family, featuring a bromine atom at the 4-position of the pyridine ring, flanked by two phenyl groups at the 2- and 6-positions. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule. The phenyl groups contribute to the compound's rigidity and can influence its photophysical properties, while the bromine atom at the 4-position provides a reactive site for further functionalization.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound stems from its utility as a versatile synthetic intermediate. Its research trajectory has been closely linked to the advancements in transition-metal-catalyzed cross-coupling reactions. The ability of the bromo-substituent to participate in reactions such as the Suzuki-Miyaura and Sonogashira couplings has made it a valuable tool for synthetic chemists seeking to construct complex molecular architectures. lookchem.comevitachem.com

The presence of the 2,6-diphenylpyridine (B1197909) core has also driven its investigation in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. lookchem.comresearchgate.net The research focus has been on modifying the core structure through reactions at the bromo-position to fine-tune the electronic and photophysical properties of the resulting materials. While its direct biological applications are less extensively documented, its role as a scaffold for the synthesis of potentially bioactive molecules is an area of growing interest. cardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.netmdpi.com

Overview of Key Research Domains

The research applications of this compound are primarily concentrated in three key domains:

Organic Synthesis: It is widely employed as a building block in the synthesis of more complex organic molecules. The reactivity of the C-Br bond allows for the introduction of various functional groups, making it a valuable precursor for a diverse range of target compounds. lookchem.com

Materials Science: The rigid, aromatic structure of the 2,6-diphenylpyridine core, combined with the potential for functionalization at the 4-position, makes this compound an attractive candidate for the design and synthesis of novel organic materials with specific electronic and photophysical properties. lookchem.comresearchgate.net

Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. This compound serves as a starting material for the synthesis of novel pyridine-containing compounds that can be evaluated for their potential therapeutic activities. cardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.netmdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various research fields.

PropertyValue
Molecular Formula C₁₇H₁₂BrN
Molecular Weight 310.19 g/mol
Appearance White to pale yellow solid crystal. evitachem.com
Melting Point Approximately 100-102 °C. evitachem.com
Solubility Soluble in some organic solvents like ethers, alcohols, and ketones; low solubility in water. evitachem.com
CAS Number 78500-89-7

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct bromination of 2,6-diphenylpyridine. This electrophilic substitution reaction introduces a bromine atom at the 4-position of the pyridine ring. The reaction is typically carried out using a suitable brominating agent. evitachem.com

Applications in Contemporary Chemical Research

Applications in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of organic transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

Ligand in Transition-Metal Catalysis

The nitrogen atom of the pyridine ring in this compound can coordinate to transition metals, making the compound and its derivatives potential ligands in catalysis. While the parent compound itself is more commonly used as a substrate, its derivatives, synthesized via the bromo-group, can act as ligands to modulate the catalytic activity and selectivity of metal complexes in various reactions. lookchem.com

Substrate in Cross-Coupling Reactions

The C-Br bond in this compound is particularly amenable to participating in palladium-catalyzed cross-coupling reactions. This has been extensively utilized to create more complex molecular structures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 4-position of the pyridine ring. evitachem.combeilstein-journals.orgfishersci.co.ukacsgcipr.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted pyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This is a powerful method for synthesizing aryl-alkyne structures.

These cross-coupling reactions are fundamental in building up the molecular complexity required for applications in materials science and medicinal chemistry.

Applications in Materials Science

The rigid and planar structure of the 2,6-diphenylpyridine core, combined with its inherent electronic properties, makes this compound an attractive building block for the synthesis of advanced organic materials.

Luminescent Compounds and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,6-diphenylpyridine have been investigated as organic emitters in electroluminescent devices. The photophysical properties, such as the emission wavelength and quantum yield, can be tuned by introducing different substituents at the 4-position via reactions involving the bromo-group. These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting its light-emitting characteristics. lookchem.comresearchgate.net Research has shown that 2,6-diphenylpyridine-based compounds can exhibit green emission in OLEDs with good performance. researchgate.net The ability to functionalize the core structure through the bromo-substituent is key to developing new materials with optimized performance for display and lighting applications. bohrium.com

Applications in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile starting material for the synthesis of novel pyridine derivatives with potential therapeutic applications. mdpi.com

Scaffold for Drug Discovery

The core structure of this compound can be elaborated through various chemical reactions at the bromine position to generate libraries of new compounds. These compounds can then be screened for biological activity against various targets. The diphenylpyridine moiety provides a rigid framework that can be functionalized to optimize binding interactions with biological macromolecules. While specific, detailed biological evaluations of direct derivatives of this compound are not extensively reported in the provided search results, the general importance of substituted pyridines in drug discovery is well-established. cardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.netmdpi.comnih.gov For instance, derivatives of 4,6-diphenyl-pyridine have been investigated as inhibitors of viral polymerases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESHYKDJMFQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508150
Record name 4-Bromo-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78500-89-7
Record name 4-Bromo-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 2,6 Diphenylpyridine

Direct Bromination Approaches

Direct bromination of a pre-formed 2,6-diphenylpyridine (B1197909) core represents the most straightforward conceptual pathway to 4-Bromo-2,6-diphenylpyridine. This method involves an electrophilic aromatic substitution reaction.

Bromination of 2,6-diphenylpyridine Precursors

The synthesis of this compound via direct bromination starts with the precursor 2,6-diphenylpyridine. In theory, an electrophilic brominating agent is introduced to substitute a hydrogen atom on the pyridine (B92270) ring with a bromine atom. However, this approach is fraught with challenges related to reactivity and regioselectivity. The pyridine ring is an electron-deficient heterocycle, making it inherently less reactive towards electrophilic substitution compared to the appended phenyl rings. Furthermore, studies on related electrophilic substitutions, such as nitration, on 2,6-diphenylpyridine have shown a lack of selectivity, often leading to substitution on the more activated phenyl groups rather than the pyridine core. core.ac.uk Halogenation with reagents like bromine and an iron(III) bromide catalyst could potentially occur on the phenyl groups due to steric and electronic effects.

Optimization of Brominating Agents and Reaction Conditions

To overcome the challenges of direct bromination, careful optimization of the brominating agent and reaction conditions is paramount. A variety of brominating agents are available, each with different reactivity profiles. scientificupdate.com Common agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. google.comorganic-chemistry.org For deactivated aromatic systems, more reactive conditions, potentially involving a Lewis acid catalyst, are often required to facilitate the substitution.

The choice of solvent and temperature also plays a critical role. While non-polar solvents like carbon tetrachloride have been traditionally used, modern approaches might explore others like acetonitrile (B52724) or cyclohexane (B81311) to modulate reactivity and selectivity. google.comgoogle.com Despite these potential optimizations, achieving selective bromination at the C4 position of the pyridine ring without side reactions on the phenyl rings remains a significant synthetic hurdle, making this direct approach less common in practice.

Table 1: Comparison of Common Brominating Agents for Aromatic Systems

Brominating Agent Formula Typical Conditions Notes
N-Bromosuccinimide C₄H₄BrNO₂ Acetonitrile or Cyclohexane, often with a radical initiator (for benzylic bromination) or acid catalyst (for aromatic bromination). google.com A solid, crystalline reagent that is often considered milder and easier to handle than liquid bromine. scientificupdate.com
Molecular Bromine Br₂ Often used with a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination. Highly corrosive and toxic, requiring careful handling. scientificupdate.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer more versatile and selective, albeit multi-step, alternatives for the synthesis of this compound. These methods build the molecule by forming new carbon-carbon bonds, providing greater control over the final structure.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

A highly effective strategy for constructing this compound is through the regioselective Suzuki-Miyaura cross-coupling reaction. This approach typically begins with a polyhalogenated pyridine, such as 2,4,6-tribromopyridine. The key to this method is the differential reactivity of the bromine atoms. The bromines at the 2- and 6-positions are more reactive in palladium-catalyzed couplings than the bromine at the 4-position.

By carefully controlling the stoichiometry (using approximately two equivalents of phenylboronic acid) and reaction conditions, a selective double Suzuki-Miyaura coupling can be achieved. This reaction substitutes the bromines at positions 2 and 6 with phenyl groups while leaving the bromine at position 4 untouched. Research has demonstrated the viability of such selective couplings on related substrates, including the synthesis of 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives from 2,4,6-tribromo-3,5-difluoropyridine (B1586626) researchgate.net and the formation of triarylpyridines from tribromodimethylpyridines. researchgate.net

Table 2: Example Conditions for Selective Suzuki-Miyaura Coupling on Halopyrimidines

Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield Reference
Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane/H₂O 70-80 18-22 Good mdpi.com

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, other palladium-catalyzed methods, particularly direct C-H arylation, have emerged as powerful tools for synthesizing substituted pyridines. In this approach, C-H bonds are directly converted into C-C bonds, avoiding the need to pre-functionalize the starting material with an organometallic or halide group.

A plausible route to this compound using this technology would involve the double C-H arylation of 4-bromopyridine (B75155). To facilitate this, 4-bromopyridine is often converted to its N-oxide derivative, which enhances the reactivity and directs the arylation to the 2- and 6-positions. acs.orgfu-berlin.de The reaction is performed with a phenylating agent, such as benzene (B151609) or an aryl halide, in the presence of a palladium catalyst. After the coupling, the N-oxide is readily reduced to afford the final product. This method is highly atom-economical and represents a modern, efficient alternative to classical cross-coupling. acs.org

Catalyst and Ligand Selection for Enhanced Reaction Efficiency

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the choice of the catalyst and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For Suzuki-Miyaura reactions, common palladium precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. harvard.edu These are often paired with phosphine (B1218219) ligands. Simple ligands like triphenylphosphine (B44618) (PPh₃) are effective in many cases. mdpi.com However, for more challenging couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields. researchgate.netharvard.edu

In direct C-H arylation, the ligand is crucial for both activity and regioselectivity. The choice of ligand can determine which C-H bond is activated. For the arylation of pyridine N-oxides, phosphine ligands such as P(t-Bu)₃ have proven effective. fu-berlin.de The selection of the appropriate catalyst-ligand system is therefore a key aspect of reaction development to ensure high efficiency and selectivity.

Table 3: Selected Palladium Catalyst Systems for Pyridine Functionalization

Reaction Type Substrate Catalyst System Base Solvent Outcome Reference
Suzuki-Miyaura 6-Bromo-3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine Pd(OAc)₂ / nBuPAd₂ K₂CO₃ DME High yield C-C coupling rsc.org
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Good yield C-C coupling mdpi.com
Direct Arylation Pyridine N-oxide Pd(OAc)₂ / P(t-Bu)₃ K₂CO₃ Dioxane Efficient C-H arylation at C2/C6 fu-berlin.de

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all components, represent a highly efficient strategy for constructing complex molecules like this compound. These reactions are prized for their atom economy, reduction of intermediate isolation steps, and ability to generate molecular diversity.

A prevalent multi-component approach for synthesizing the 2,4,6-triarylpyridine core involves the one-pot condensation of a benzaldehyde (B42025) derivative, an acetophenone (B1666503) derivative, and a nitrogen source. For the synthesis of this compound, this would typically involve 4-bromobenzaldehyde, two equivalents of acetophenone, and a nitrogen donor such as ammonium (B1175870) acetate (B1210297). The reaction proceeds through a cascade of transformations, beginning with the formation of a chalcone (B49325) (an α,β-unsaturated ketone) via Claisen-Schmidt condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final pyridine ring. semanticscholar.orgacs.org

One specific and efficient transition-metal-free methodology involves the initial synthesis of a 1,5-diketone intermediate. For a related isomer, 3-(3-bromophenyl)-1,5-diphenylpentane-1,5-dione was synthesized in high yield (74%) from 3-bromobenzaldehyde (B42254) and acetophenone. acs.org This diketone can then be cyclized with ammonium acetate to form the corresponding triarylpyridine. acs.org This sequential one-pot strategy avoids the need for transition-metal catalysts and minimizes waste by telescoping multiple steps. acs.org

More advanced cascade reactions have also been developed, such as a palladium-catalyzed [3 + 2 + 1] methodology involving the cyclization of acetonitrile, arylboronic acids, and aldehydes. lookchem.com These sophisticated sequences demonstrate the power of cascade reactions to assemble the pyridine skeleton from simple precursors in a single, highly orchestrated process. lookchem.com

Table 1: Representative Multi-Component Synthesis of a 1,5-Diketone Precursor This table showcases the synthesis of a key intermediate for a related triarylpyridine isomer, illustrating a common strategy.

Reactant 1Reactant 2ProductYieldReference
3-BromobenzaldehydeAcetophenone3-(3-Bromophenyl)-1,5-diphenylpentane-1,5-dione74% acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pyridine derivatives. Key strategies include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources.

A significant advancement is the use of solid acid catalysts, such as Montmorillonite K10 clay, for the one-pot synthesis of 2,4,6-triarylpyridines. semanticscholar.orgscirp.org This method offers several green advantages:

Solvent-Free Conditions: The reaction can be conducted by heating a mixture of the aldehyde, ketone, and ammonium acetate with the clay catalyst at 120°C, eliminating the need for volatile and often toxic organic solvents. semanticscholar.orgscirp.org

Catalyst Reusability: The Montmorillonite K10 clay is a heterogeneous catalyst that can be easily recovered by simple filtration after the reaction and reused for multiple cycles without a significant loss of activity. semanticscholar.orgscirp.org

High Efficiency: This method produces triarylpyridines with excellent selectivity and in high yields, often up to 97%. scirp.org

Simplified Workup: The purification process is simplified, often requiring only recrystallization from a solvent like ethanol, thereby avoiding column chromatography. semanticscholar.org

Alternative energy sources such as microwave irradiation have also been employed to accelerate the synthesis of triarylpyridines, often reducing reaction times from hours to minutes and improving yields. ijpsonline.com Furthermore, the development of transition-metal-free synthetic routes, as described in the section above, aligns with green chemistry by avoiding the use of potentially toxic and expensive heavy metal catalysts. acs.org The use of ionic liquids as recyclable solvents and catalysts also represents a green approach in the synthesis of related pyridine structures. scirp.orgresearchgate.net

Table 2: Green Synthesis of 2,4,6-Triarylpyridines using Montmorillonite K10 Clay Catalyst This table presents data for the synthesis of related triarylpyridines, demonstrating the effectiveness of a green, solvent-free methodology.

AldehydeKetoneProductYieldReference
BenzaldehydeAcetophenone2,4,6-Triphenylpyridine97% scirp.org
4-ChlorobenzaldehydeAcetophenone4-(4-Chlorophenyl)-2,6-diphenylpyridine (B3348017)95% scirp.org
4-NitrobenzaldehydeAcetophenone4-(4-Nitrophenyl)-2,6-diphenylpyridine92% scirp.org
4-MethoxybenzaldehydeAcetophenone4-(4-Methoxyphenyl)-2,6-diphenylpyridine96% scirp.org

Mechanistic Insights and Reactivity of 4 Bromo 2,6 Diphenylpyridine

Chemical Reactions of the Bromine Atom

The bromine atom at the 4-position of the 4-Bromo-2,6-diphenylpyridine ring is a key functional group that dictates much of its chemical reactivity. Its susceptibility to a range of transformations makes this compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This is because the anionic intermediate formed during the attack of a nucleophile at these positions can be stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom. stackexchange.com In the case of this compound, the bromine atom serves as a good leaving group, facilitating the substitution by various nucleophiles.

For instance, the reaction of this compound with a nucleophile like an alkoxide or an amine would proceed via a Meisenheimer-type intermediate, leading to the formation of the corresponding ether or amine derivative. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of SNAr on pyridines are well-established. stackexchange.commasterorganicchemistry.comyoutube.com The presence of the two phenyl groups at the 2- and 6-positions might sterically hinder the approach of the nucleophile to some extent, but the electronic activation provided by the pyridine nitrogen at the 4-position remains a dominant factor.

Role in Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. lookchem.comsmolecule.comunivook.comossila.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecules.

Some of the notable cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.org This method is widely used to introduce new aryl or vinyl groups at the 4-position of the pyridine ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.org

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. evitachem.com This allows for the introduction of an alkynyl group, a valuable functional group for further transformations.

Hiyama Coupling: This involves the coupling with an organosilane in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source. ambeed.com

Hartwig-Buchwald Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. rsc.org

The general utility of bromo-substituted pyridines in these reactions underscores the importance of this compound as a precursor for a wide array of functionalized pyridine derivatives. lookchem.com

Table 1: Examples of Cross-Coupling Reactions with Bromo-Substituted Pyridines

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃4-Aryl-2,6-diphenylpyridine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N4-Alkynyl-2,6-diphenylpyridine
Hartwig-BuchwaldAminePd₂(dba)₃, CyJohnPhos, LiN(SiMe₃)₂4-Amino-2,6-diphenylpyridine

Reactivity of the Pyridine Nitrogen in Complex Formation

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination with metal ions. gcwgandhinagar.com This makes the compound a valuable ligand in coordination chemistry, capable of forming stable complexes with various transition metals such as palladium, ruthenium, and iron. lookchem.com

The coordination ability of the pyridine nitrogen is fundamental to its role in catalysis, where it can act as a ligand to stabilize and activate metal centers for various chemical transformations. lookchem.com The formation of these metal complexes can enhance the efficiency and selectivity of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions. lookchem.com

Furthermore, the coordination of the pyridine nitrogen to a metal center can influence the electronic properties of the entire molecule, which is a key aspect in the design of functional materials, such as those with luminescent properties for applications in organic light-emitting diodes (OLEDs). lookchem.com The bidentate nature of related polypyridine ligands, which can be synthesized from precursors like this compound, is particularly important for creating stable metal complexes with specific geometries and electronic properties. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comimperial.ac.uk Electrophiles tend to attack the nitrogen atom itself, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. gcwgandhinagar.com Therefore, reactions like nitration, sulfonation, and Friedel-Crafts reactions are generally not facile on the pyridine core of this compound under standard conditions. gcwgandhinagar.com However, under specific conditions, such as the use of pyridine N-oxides, electrophilic substitution at the 4-position can be achieved. gcwgandhinagar.comresearchgate.net

As discussed in section 3.1.1, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The presence of the bromine atom at the 4-position of this compound makes this position the primary site for nucleophilic attack, leading to the displacement of the bromide ion. stackexchange.com

Investigations into Reaction Kinetics and Thermodynamics

Detailed investigations into the reaction kinetics and thermodynamics of this compound are not extensively reported in the provided search results. However, some general principles can be inferred.

The kinetics of nucleophilic aromatic substitution reactions on pyridines are typically second-order, depending on the concentration of both the pyridine substrate and the nucleophile. stackexchange.com The rate-determining step is usually the initial attack of the nucleophile to form the anionic Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com The stability of this intermediate, which is enhanced by the presence of the electronegative nitrogen atom, is a key factor influencing the reaction rate. stackexchange.com

While specific kinetic and thermodynamic data for this compound are scarce in the provided results, the general mechanistic understanding of pyridine chemistry allows for qualitative predictions about its reactivity. acs.org

Coordination Chemistry and Ligand Design

Ligand Characterization of 4-Bromo-2,6-diphenylpyridine

The utility of this compound in forming metal complexes is dictated by its inherent structural features, which define its coordination behavior.

The primary coordination site in this compound is the lone pair of electrons on the nitrogen atom of the central pyridine (B92270) ring. lookchem.com This nitrogen atom acts as a Lewis base, donating its electron pair to a metal center to form a coordinate bond.

In addition to the primary nitrogen donor, the ortho-carbon atoms of the flanking phenyl groups can also participate in coordination through a process known as cyclometalation, particularly with transition metals from the platinum group. acs.orgacs.orgecu.edu This results in the formation of a highly stable chelate ring structure.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Depending on the reaction conditions and the nature of the metal ion, this compound can exhibit different denticities.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating solely through the pyridine nitrogen atom.

Terdentate (or Tridentate) C^N^C Coordination: More significantly, the parent 2,6-diphenylpyridine (B1197909) scaffold is well-documented to act as a pincer-type terdentate ligand. ecu.edu This coordination mode involves the central pyridine nitrogen atom and one ortho-carbon atom from each of the two phenyl rings, forming two five-membered metallacycles. acs.orgacs.org This C^N^C coordination imparts significant rigidity and stability to the resulting metal complex.

Identification of Coordination Sites (Nitrogen Atoms)

Synthesis and Characterization of Metal Complexes

The this compound ligand has been used to synthesize a variety of transition metal complexes, leveraging its unique coordination properties.

Research has demonstrated the capability of this compound and its parent structure, 2,6-diphenylpyridine, to form stable complexes with a range of transition metals. lookchem.com

Iron and Ruthenium: The 2,6-diphenylpyridine framework is known to form complexes with iron and ruthenium. lookchem.com The synthesis of ruthenium complexes often involves the reaction of the ligand with a ruthenium precursor like RuCl₃·3H₂O.

Palladium: Palladium complexes can be synthesized by reacting the ligand with palladium salts such as ammonium (B1175870) tetrachloropalladate(II). These reactions may involve the C-Br bond in oxidative addition processes. researchgate.net

Platinum: The coordination chemistry with platinum is particularly well-explored, leading to the formation of highly stable cyclometalated platinum(II) complexes. acs.orggrafiati.com These complexes often exhibit a square-planar geometry and are of interest for their photophysical properties. acs.orgecu.edu

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

A general protocol involves heating a mixture of the ligand and a metal salt. For instance, the synthesis of cyclometalated platinum(II) complexes can be achieved by refluxing the ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄) in glacial acetic acid. acs.org Similarly, palladium(II) complexes have been prepared by heating the corresponding diphenylpyridine ligand with ammonium tetrachloropalladate(II) in acetic acid. For certain reactions, particularly those involving sensitive organometallic species or catalytic cycles, maintaining an inert atmosphere using nitrogen or argon is crucial to prevent oxidation or side reactions. mdpi.com

Table 1: Examples of Synthetic Conditions for Metal Complex Formation with Diphenylpyridine-type Ligands

Metal Ion Metal Precursor Reaction Conditions Reference
Platinum(II) K₂PtCl₄ Glacial acetic acid, reflux acs.org
Palladium(II) (NH₄)₂[PdCl₄] Acetic acid, 100 °C
Ruthenium(III) RuCl₃·3H₂O Solvent reaction to form initial complex
Iridium(III) IrCl₃·3H₂O 2-ethoxyethanol/water mixture, reflux rsc.org

Complexation with Transition Metal Ions (e.g., Iron, Ruthenium, Palladium, Platinum)

Structural Analysis of Coordination Compounds

The structures of metal complexes derived from diphenylpyridine ligands are typically elucidated using single-crystal X-ray diffraction and various spectroscopic techniques. The C^N^C pincer coordination mode imposes a rigid, nearly planar geometry on the ligand upon complexation.

In square-planar d⁸ metal complexes, such as those with Pt(II) and Pd(II), the C^N^C ligand occupies three coordination sites, with the fourth site being occupied by an ancillary ligand. acs.orgmdpi.com The crystal structure of a related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, shows that in the free ligand state, the phenyl rings are twisted relative to the central pyridine ring. researchgate.netnih.gov Upon cyclometalation, this conformation changes to achieve planarity with the metal center.

Structural analysis of an analogous iridium complex featuring a 2,6-diphenylpyridine-type ligand revealed a distorted octahedral geometry. acs.org The Ir-C bond lengths were noted to be relatively long, which is attributed to the strong mutual trans effect of the two cyclometalating carbon atoms. acs.org

Table 2: Crystallographic Data for an Analogous Iridium Complex Containing a 2,6-Diphenylpyridine Moiety Data for (4'-(4-bromophenyl)-2:2',6':2''-terpyridine)Ir(2,6-diphenyl-4-(4-tolyl)pyridine)·2H₂O

Parameter Value
Chemical Formula C₄₅H₃₁BrN₄IrO₃·2H₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.4308(4)
b (Å) 9.0312(2)
c (Å) 26.7601(7)
β (°) 104.496(1)
Volume (ų) 4078.5(2)
Z 4
Ir-C distance (Å) 2.122
Ir-C distance (Å) 2.094
Reference acs.org

Research Findings on this compound in Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data concerning the coordination chemistry and supramolecular assembly of the compound This compound . The requested detailed analysis for the specified outline—including coordination geometries, intermolecular interactions, and metal-organic architectures—cannot be fulfilled based on current published studies.

The majority of research in this area focuses on structurally related isomers and analogues, most notably 4-(4-Bromophenyl)-2,6-diphenylpyridine , where the bromine atom is substituted on the 4-position of a phenyl ring rather than the central pyridine ring. researchgate.netresearchgate.netambeed.com This particular isomer has been studied for its utility as an intermediate in the synthesis of electroluminescent materials and new supramolecules. researchgate.net Its crystal structure reveals a disrotatory conformation of the three phenyl rings with respect to the central pyridine ring. researchgate.netresearchgate.net

Additionally, studies on related bromo-substituted polypyridyl ligands, such as 4'-Bromo-2,2':6',2''-terpyridine nih.gov and 4-bromo-2,6-bis(2-pyridyl)pyridine, researchgate.net are available, but their structural and electronic properties differ significantly from the subject compound. General principles of coordination chemistry indicate that the nitrogen atom of the pyridine ring in this compound would act as the primary coordination site for metal ions. The bromine substituent would electronically influence the ligand's donor properties and could potentially participate in halogen bonding, a recognized non-covalent interaction in supramolecular chemistry. rsc.org However, without experimental data from synthesized and crystallographically characterized metal complexes of this compound, any discussion on its specific coordination geometries, interactions within complexes, and role in forming larger architectures would be purely speculative.

No specific metal complexes, crystal structures, or detailed interaction analyses for This compound have been reported in the reviewed literature, precluding the generation of an article based on the provided outline.

Catalytic Applications of 4 Bromo 2,6 Diphenylpyridine Derived Systems

Role as a Ligand in Homogeneous Catalysis

4-Bromo-2,6-diphenylpyridine serves as a versatile ligand in homogeneous catalysis, primarily due to its ability to form stable complexes with a variety of transition metals, including palladium, ruthenium, and iron. lookchem.com The presence of the diphenylpyridine core provides a robust and sterically defined framework, which can influence the coordination geometry and electronic properties of the metal center. This, in turn, affects the activity, selectivity, and stability of the resulting catalyst.

The bromo-substituent at the 4-position of the pyridine (B92270) ring offers a reactive site for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored properties. This tunability is crucial for optimizing catalytic performance in specific applications. The coordination of these pyridine-based ligands to a metal center can enhance the efficiency and selectivity of numerous catalytic reactions. lookchem.com

Specific Catalytic Transformations Enabled by its Complexes

Complexes derived from this compound have proven to be effective in a range of important catalytic transformations.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O)

Ligands based on the this compound scaffold are utilized in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. lookchem.com For instance, derivatives of this compound have been employed in Suzuki-Miyaura coupling reactions. beilstein-journals.orgarkat-usa.orgresearchgate.net In these reactions, the ligand plays a critical role in the catalytic cycle, facilitating steps such as oxidative addition and reductive elimination at the metal center.

The steric and electronic properties of the ligand can be fine-tuned to achieve high yields and selectivity in the synthesis of complex organic molecules, including biaryls and other substituted aromatic compounds. Research has demonstrated the successful use of palladium catalysts with such ligands for the coupling of aryl halides with boronic acids. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions using Pyridine-Derived Ligands

Reaction TypeCatalyst/Ligand SystemSubstratesProductReference
Suzuki-Miyaura CouplingPd(OAc)₂ / P(o-tol)₃3,5-dibromo-2,4,6-trimethylpyridine and phenylboronic acid3,5-diphenyl-2,4,6-trimethylpyridine beilstein-journals.org
Suzuki-Miyaura CouplingPalladium Catalyst4′-(4-bromophenyl)-2,2′:6′,2′′-terpyridine and 2,2′-bipyridyl-4-boronic acid4′-{4-[(2,2′-bipyridin)-4-yl]-phenyl}-2,2′:6′-2′′-terpyridine arkat-usa.org

Hydrogenation Reactions

Complexes involving 2,6-diphenylpyridine (B1197909) derivatives have been investigated for their utility in hydrogenation reactions. lookchem.com In some systems, the pyridine derivative acts as a Lewis base in frustrated Lewis pair (FLP) chemistry, which can activate small molecules like hydrogen. For example, the combination of 2,6-diphenylpyridine and a strong Lewis acid like B(C₆F₅)₃ can activate H₂. scholaris.ca This allows for the hydrogenation of various substrates, including N-heterocycles. scholaris.ca Heating a mixture of 2,6-diphenylpyridine and B(C₆F₅)₃ under a hydrogen atmosphere has been shown to result in the hydrogenation of the N-bound phenyl ring. scholaris.ca

Oxidation Reactions

The ligand this compound is also implicated in facilitating oxidation reactions. lookchem.com While specific examples directly employing the bromo-substituted parent compound are less detailed in readily available literature, related pyridine-based ligands are known to support metal centers in various oxidation states, which is a prerequisite for catalytic oxidation cycles. The electronic influence of the ligand can modulate the redox potential of the metal, thereby tuning its reactivity towards oxidative processes.

Design of Catalytic Systems with Enhanced Activity and Selectivity

The design of highly active and selective catalysts is a key area of research. The this compound framework provides a versatile platform for creating tailored catalytic systems. By modifying the substituents on the phenyl rings or by functionalizing the bromo-position, researchers can systematically alter the steric and electronic environment around the metal center.

For example, introducing bulky groups on the phenyl rings can create a more sterically hindered pocket around the active site, which can lead to enhanced selectivity in reactions like cross-coupling. beilstein-journals.org Similarly, the electronic properties can be modulated to optimize the catalytic activity for a specific transformation. The development of such "designer ligands" is crucial for advancing the field of homogeneous catalysis.

Mechanistic Investigations of Catalytic Cycles (e.g., stabilization of intermediates)

Understanding the mechanism of a catalytic reaction is essential for its optimization. Studies involving this compound-derived ligands have provided insights into the elementary steps of catalytic cycles. The ligand can play a crucial role in stabilizing key catalytic intermediates, such as oxidative addition complexes or intermediates in the transmetalation step of cross-coupling reactions.

For instance, in Suzuki-Miyaura coupling, the pyridine-based ligand coordinates to the palladium center throughout the catalytic cycle, influencing the stability and reactivity of the Pd(0) and Pd(II) species involved. beilstein-journals.org In hydrogenation reactions involving frustrated Lewis pairs, the 2,6-diphenylpyridine base plays a direct role in the heterolytic cleavage of dihydrogen. scholaris.ca Mechanistic studies, often employing techniques like NMR spectroscopy and computational modeling, are vital for elucidating the precise role of the ligand in these complex processes.

Applications in Advanced Materials Science

Development of Luminescent Materials

4-Bromo-2,6-diphenylpyridine and its derivatives are instrumental in the creation of novel luminescent materials. lookchem.com The inherent structure of the 2,6-diphenylpyridine (B1197909) core provides a robust framework that can be systematically modified to tune the photophysical properties of the resulting compounds. researchgate.net The bromine atom at the 4-position offers a reactive site for introducing various functional groups, which can alter the electronic nature and, consequently, the emission characteristics of the molecule.

Research has shown that by varying substituents on the diphenylpyridine scaffold, it is possible to achieve a range of emission colors. researchgate.net For instance, the introduction of electron-donating groups can lead to a red-shift in the emission spectra, a phenomenon attributed to an intramolecular charge transfer (ICT) mechanism. researchgate.net This tunability is a highly desirable feature in the design of materials for applications such as solid-state lighting and displays.

Furthermore, this compound serves as a ligand in the formation of metal complexes, particularly with transition metals like palladium and platinum. lookchem.comacs.org These organometallic complexes often exhibit unique luminescent properties, including phosphorescence, which is crucial for achieving high efficiency in certain optoelectronic devices. The heavy metal atom facilitates intersystem crossing, leading to emission from a triplet excited state.

Functionality in Organic Optoelectronic Devices

The advantageous electronic and photophysical properties of materials derived from this compound make them highly suitable for use in organic optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). lookchem.com In these devices, materials based on this compound can function in various roles, including as the emissive layer, host material, or even as charge-transporting layers. researchgate.netossila.com

The ability to form stable amorphous films, a critical requirement for OLED fabrication, is a key characteristic of many derivatives. The non-planar, twisted structure of the 2,6-diphenylpyridine core helps to prevent crystallization, leading to uniform and stable thin films. nih.gov

Derivatives of 2,6-diphenylpyridine have been successfully incorporated into OLEDs, demonstrating emissions from blue to green. researchgate.net For example, a device using a 2,6-diphenylpyridine-based compound as the light-emitting layer without doping has been shown to produce green emission. researchgate.net The performance of these devices, in terms of efficiency and color purity, is directly linked to the molecular design of the emitter, which can be precisely controlled through synthetic strategies involving this compound.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₇H₁₂BrN
Molecular Weight 310.18788 g/mol
Appearance White to pale yellow solid crystal.
Melting Point Approximately 90-102°C. lookchem.com
Solubility Soluble in some organic solvents like ethers, alcohols, and ketones; low solubility in water.

Note: Data sourced from multiple references. lookchem.com

Role as an Intermediate in the Synthesis of Advanced Materials

The reactivity of the bromine atom in this compound makes it an exceptionally useful intermediate in organic synthesis for the construction of more complex, functional molecules and supramolecular structures. nih.govresearchgate.net This versatility stems from its ability to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds.

These reactions allow for the straightforward introduction of a wide range of aryl, heteroaryl, or alkynyl groups at the 4-position of the pyridine (B92270) ring. This modular approach enables the systematic development of materials with tailored properties for specific applications. For example, it is a key precursor for synthesizing electroluminescent materials and new supramolecules. nih.govresearchgate.net

The synthesis of multidentate polypyridine ligands, which are important in areas like dye-sensitized solar cells, can also utilize bromo-pyridine intermediates. researchgate.net The ability to build larger, conjugated systems from this bromo-substituted precursor is fundamental to advancing the field of functional organic materials.

Applications in Fluorescent Probe Research

The 2,6-diphenylpyridine framework is a valuable chromophore for the development of fluorescent probes. nih.gov These probes are designed to detect specific analytes or changes in their local environment through a measurable change in their fluorescence properties, such as intensity or wavelength.

This compound can be used as a starting material to synthesize these probes. The bromo-group can be replaced with a receptor unit designed to interact with a target species, or with groups that modulate the photophysical properties of the molecule in response to environmental changes like polarity or pH. mdpi.com For instance, derivatives of 2,6-diphenylpyridine have been designed as fluorescent sensors for monitoring polymerization processes and for determining the efficiency of superacid generation by cationic photoinitiators. nih.govmdpi.com The sensitivity and selectivity of these probes are highly dependent on the nature of the substituents on the diphenylpyridine core, highlighting the importance of synthetic intermediates like this compound in this field of research. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

For the related compound 4-(3-bromophenyl)-2,6-diphenylpyridine , the following spectral data have been reported:

¹H NMR (400 MHz, CDCl₃): δ 8.24 (d, J = 7.6 Hz, 4H), 7.91 (s, 1H), 7.86 (s, 2H), 7.69 (d, J = 7.5 Hz, 1H), 7.64 (d, J = 7.89 Hz, 1H), 7.56 (t, J = 7.4 Hz, 4H), 7.46-7.51 (m, 2H), 7.42 (t, J = 7.8 Hz, 1H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 157.7, 148.7, 141.2, 139.3, 131.9, 130.6, 130.2, 129.2, 128.8, 127.2, 125.8, 123.3, 116.9. rsc.org

For another isomer, 4-(4-bromophenyl)-2,6-diphenylpyridine , the data is as follows:

¹H NMR (400 MHz, CDCl₃): δ 8.19-8.17 (m, 4H), 7.80 (s, 2H), 7.63 (d, J = 8.8 Hz, 2H), 7.57 (d, J = 8.4 Hz, 2H), 7.52-7.49 (m, 4H), 7.45 (d, J = 7.2 Hz, 2H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 157.6, 148.9, 139.3, 137.9, 132.2, 129.1, 128.7, 127.1, 123.4, 116.7. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. For the isomer 4-(4-bromophenyl)-2,6-diphenylpyridine , the calculated mass for [M+H]⁺ (C₂₃H₁₇BrN) is 386.0539, with an experimental value found at 386.0523. rsc.org Specific HRMS data for 4-Bromo-2,6-diphenylpyridine (C₁₇H₁₂BrN) is not detailed in the available research.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, angles, and crystal packing. While the crystal structure for 4-(4-bromophenyl)-2,6-diphenylpyridine has been determined, showing a monoclinic system with space group P2₁/c nih.govresearchgate.net, specific crystallographic data (CIF files) for This compound are not present in the surveyed crystallographic databases. The analysis of its isomer reveals that the phenyl rings are twisted with respect to the central pyridine (B92270) ring, with dihedral angles of 19.56° and 27.54° for the phenyl groups at positions 2 and 6, and 30.51° for the bromophenyl group at position 4. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. A study of 2,6-diphenylpyridine-based fluorophores with various substituents (including a bromo-derivative) showed that the absorption and emission spectra exhibit a successive red shift with the increasing electron-donor ability of the substituent. researchgate.net However, the specific absorption maxima (λmax) for This compound are not explicitly provided. Research on related copolymers containing a 4-(anthracene-10-yl)-2,6-bis(4-bromophenyl)pyridine unit shows strong absorption in the UV-Vis region, but this is characteristic of the larger conjugated system. nycu.edu.tw

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While IR data for various substituted pyridines are available, a specific, published IR spectrum with peak assignments for This compound could not be located in the reviewed literature. For comparison, the related compound 4-(4-chlorophenyl)-2,6-diphenylpyridine (B3348017) shows characteristic peaks at 3023, 1656, 1600, 1334, and 1222 cm⁻¹. semanticscholar.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry are used to study the redox properties of a compound, determining its oxidation and reduction potentials. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). The HOMO and LUMO energy levels of a 2,6-diphenylpyridine (B1197909) derivative used in an OLED were determined from electrochemical and UV-Vis data to be -5.25 eV and -2.48 eV, respectively. researchgate.net Studies on iridium complexes incorporating a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand have also utilized cyclic voltammetry to characterize the redox behavior of the entire complex. acs.org However, specific cyclic voltammetry data detailing the redox potentials of This compound is not available in the surveyed literature.

Steady-State and Time-Resolved Emission Spectroscopy

Emission spectroscopy investigates the photoluminescent properties of a compound, such as its fluorescence or phosphorescence, emission wavelengths, quantum yields, and excited-state lifetimes. A study on a series of 2,6-diphenylpyridine derivatives noted that their emission spectra are influenced by the electronic nature of the substituents. researchgate.net Another study on an iridium complex containing a 2,6-diphenylpyridine-type ligand reported a long-lived emission with a maximum at 690 nm in a room temperature solution, indicative of a ligand-to-ligand charge transfer state. acs.org Specific emission spectra, quantum yields, or lifetime data for This compound are not explicitly detailed in the reviewed scientific papers.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of purity and for monitoring the progress of the synthesis of this compound. The inherent UV activity of the phenyl and pyridine rings allows for sensitive detection, making HPLC a robust method for quantifying the compound and its potential impurities.

Purity Assessment

For the determination of the purity of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase.

A typical HPLC method for the purity analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govcecri.res.in To ensure sharp peaks and good separation, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. mdpi.com Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region.

Detailed Research Findings:

Below is a representative data table illustrating the results of a purity analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time 6.8 minutes
Peak Area 992,500
Total Peak Area 1,002,500
Calculated Purity 99.0%

Reaction Monitoring

HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. For example, in a synthesis involving a Suzuki-Miyaura cross-coupling reaction, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. This allows for the simultaneous tracking of the consumption of starting materials and the formation of the desired product.

By comparing the peak areas of the reactants and the product over time, the reaction's progress and endpoint can be accurately determined. This real-time analysis is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to higher yields and purity of the final product.

Detailed Research Findings:

In the synthesis of substituted pyridines, HPLC is frequently used to monitor the reaction. acs.org For example, in the electrochemical bromination of aromatic compounds, HPLC with a C18 column and a methanol:water mobile phase was used to monitor the formation of the brominated product. cecri.res.in This approach allows for the clear separation of the starting material from the mono-brominated product and any potential di-brominated byproducts.

The following data table provides a hypothetical example of using HPLC to monitor the synthesis of this compound from a precursor.

Table 2: HPLC Reaction Monitoring for the Synthesis of this compound

Time (hours)Peak Area (Starting Material)Peak Area (this compound)Conversion (%)
0 1,250,00000
1 875,000375,00030
2 437,500812,50065
4 62,5001,187,50095
6 < 10,0001,240,000> 99

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ufv.brscirp.orgictp.it DFT calculations have been employed to analyze the electronic properties of 4-Bromo-2,6-diphenylpyridine and its derivatives. These studies provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net

For instance, in a series of 2,6-diphenylpyridine-based fluorophores, including a bromo-substituted derivative, DFT calculations were used to study their electron density distribution. researchgate.net These calculations helped to confirm the presence of intramolecular charge transfer (ICT) phenomena, which are crucial for understanding the photophysical properties of these molecules. researchgate.netresearchgate.net The electronic structure, particularly the HOMO and LUMO energy levels, dictates the molecule's potential as an emitter in electroluminescent devices. researchgate.net

Molecular Modeling of Reactivity and Reaction Pathways

Molecular modeling techniques are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. The bromine atom at the 4-position is a key functional group that can be targeted in various chemical transformations, such as cross-coupling reactions. lookchem.com

Computational models can predict the susceptibility of different sites on the molecule to nucleophilic or electrophilic attack, guiding the design of synthetic strategies. For example, the synthesis of various triarylpyridines has been achieved through Suzuki-Miyaura cross-coupling reactions with arylboronic acids, a process where understanding the reactivity of the bromo-substituted pyridine (B92270) is essential. researchgate.net While specific modeling studies on the reaction pathways of this compound are not extensively detailed in the provided results, the general application of these methods in similar systems is well-established.

Prediction of Spectroscopic Properties

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their absorption and emission spectra. researchgate.netacs.org These predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions that give rise to the observed optical properties.

For related 2,6-diphenylpyridine (B1197909) derivatives, TD-DFT calculations have been successfully used to rationalize their UV/vis absorption and fluorescence spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., π-π* or intramolecular charge transfer). researchgate.netrsc.org For example, in a study of iridium(III) complexes with ligands analogous to 2,6-diphenylpyridine, photophysical studies supported by DFT showed that a mix of metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) contributes to their emission features. rsc.org

Computational Studies of Ligand-Metal Interactions

This compound and its derivatives can act as ligands, forming complexes with various transition metals. lookchem.com Computational studies are crucial for understanding the nature of the interactions between the ligand and the metal center. These studies can provide information on bond strengths, coordination geometries, and the electronic structure of the resulting metal complexes. rsc.org

DFT calculations have been performed on iridium(III) and rhodium(III) complexes incorporating NCN-coordinating terdentate ligands, which share structural similarities with 2,6-diphenylpyridine derivatives. dur.ac.uk These studies help to elucidate the orbital characteristics and the nature of the frontier molecular orbitals (HOMO and LUMO) in the metal complexes. dur.ac.uk In another study, DFT calculations were used to investigate the geometric and coordination mode preferences of new ligands based on a 2,6-disubstituted pyridine bridge with iridium(III). rsc.org Such computational insights are vital for designing new metal complexes with specific photophysical or catalytic properties. lookchem.comacs.org For instance, preliminary DFT calculations were conducted on an iridium biscyclometalated complex containing a 2,6-diphenylpyridine-type ligand. acs.orgresearchgate.net

Derivatization and Functionalization Strategies of 4 Bromo 2,6 Diphenylpyridine

Bromine Atom as a Versatile Functionalization Handlearkat-usa.orgmdpi.com

The bromine atom at the C4-position of 2,6-diphenylpyridine (B1197909) is a key feature that allows for a wide range of chemical transformations. This halogen serves as a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring enhances the reactivity of the C-Br bond, making it an excellent substrate for these transformations.

Among the most widely employed methods for the functionalization of 4-bromo-2,6-diphenylpyridine are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, providing access to a broad spectrum of derivatives with tailored electronic and steric properties.

The Suzuki-Miyaura coupling reaction, which involves the coupling of the bromopyridine with an organoboron reagent, is a powerful tool for the synthesis of 4-aryl-2,6-diphenylpyridines. beilstein-journals.orgrsc.org This reaction is characterized by its high tolerance to a variety of functional groups and its typically high yields. A range of arylboronic acids, substituted with both electron-donating and electron-withdrawing groups, have been successfully coupled with brominated pyridine cores to generate libraries of triarylpyridines. beilstein-journals.orgresearchgate.net

Similarly, the Sonogashira coupling reaction provides an efficient route to 4-alkynyl-2,6-diphenylpyridines by coupling the bromo-scaffold with a terminal alkyne. gold-chemistry.orgwalisongo.ac.id This reaction is instrumental in the synthesis of conjugated systems with potential applications in materials science and as molecular wires. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. gold-chemistry.orgwalisongo.ac.id

The following table summarizes representative examples of Suzuki-Miyaura and Sonogashira coupling reactions performed on this compound and analogous systems.

Coupling PartnerCatalyst SystemProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Phenyl-2,6-diphenylpyridine96 beilstein-journals.org
4-Methylphenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-(4-Methylphenyl)-2,6-diphenylpyridine92 beilstein-journals.org
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-(4-Methoxyphenyl)-2,6-diphenylpyridineNot specified rsc.org
PhenylacetylenePdCl₂(PPh₃)₂ / CuI / TEA4-(Phenylethynyl)-2,6-diphenylpyridineNot specified gold-chemistry.orgwalisongo.ac.id
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / TEA4-((Trimethylsilyl)ethynyl)-2,6-diphenylpyridineNot specified gelest.com

Synthesis of Complex Architectures and Multi-functionalized Derivativesarkat-usa.orgmdpi.com

The ability to introduce a wide array of substituents at the C4-position of this compound opens the door to the synthesis of complex molecular architectures and multi-functionalized derivatives. By choosing appropriate coupling partners in Suzuki-Miyaura and Sonogashira reactions, researchers can construct molecules with intricate three-dimensional structures and precisely tuned properties.

For instance, the introduction of bulky or sterically demanding aryl groups via Suzuki coupling can lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. These chiral molecules are of significant interest in asymmetric catalysis and materials science. The synthesis of 3,5-diaryl-2,4,6-trimethylpyridines from the corresponding dibromo precursor highlights how ortho-substituted arylboronic acids can be used to create sterically congested molecules. beilstein-journals.org

Furthermore, the alkynyl group introduced via Sonogashira coupling can serve as a secondary functionalization handle. For example, the terminal alkyne can undergo subsequent reactions such as click chemistry, cyclization reactions, or further cross-coupling reactions to build even more complex structures. This stepwise approach allows for the controlled assembly of elaborate molecular frameworks.

The following table provides examples of complex and multi-functionalized derivatives synthesized from brominated pyridine precursors.

Starting MaterialReaction TypeReagentsProductApplication/SignificanceReference
3,5-Dibromo-2,4,6-trimethylpyridineSuzuki Coupling2-Methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃3,5-Bis(2-methylphenyl)-2,4,6-trimethylpyridineSterically hindered pyridine derivative beilstein-journals.org
4-Bromo-2,6-bis(2-pyridyl)pyridineSonogashira CouplingEthynyltrimethylsilane, Pd(PPh₃)₄, CuI, TEA4-((Trimethylsilyl)ethynyl)-2,6-bis(2-pyridyl)pyridinePrecursor for dendritic ligands researchgate.net
2-Bromo-6-chloropyridine (B1266251) nucleosideSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃6-Chloro-2-phenylpyridine nucleosideIntermediate for disubstituted pyridine nucleosides rsc.org

Preparation of Bridging Ligands and Extended Molecular Systems

This compound is a valuable precursor for the synthesis of bridging ligands and extended molecular systems. These molecules are of fundamental importance in coordination chemistry and materials science, as they can be used to construct polynuclear metal complexes and coordination polymers with interesting photophysical, electronic, and magnetic properties.

A common strategy for the synthesis of bridging ligands involves the Suzuki-Miyaura coupling of this compound with a boronic acid or boronate ester that already contains a second ligand binding site. For example, coupling with a bipyridyl or terpyridyl boronic acid can generate a ditopic ligand capable of coordinating to two different metal centers. arkat-usa.orgmdpi.com The synthesis of 4′-{4-[(2,2′-bipyridin)-4-yl]-phenyl}-2,2′:6′-2′′-terpyridine from 4′-(4-bromophenyl)-2,2′:6′-2′′-terpyridine and a bipyridylboronic acid exemplifies this approach. arkat-usa.org

Alternatively, the bromine atom can be converted to a boronic acid or ester, which can then be coupled with another halogenated ligand fragment. This versatility allows for a modular approach to the design and synthesis of a wide variety of bridging ligands with different lengths, geometries, and electronic properties. These ligands are crucial for the development of functional materials such as molecular wires, switches, and sensors.

Strategies for Orthogonal Functionalization

Orthogonal functionalization refers to the selective modification of one reactive site in a molecule without affecting other reactive sites. This is a powerful strategy for the synthesis of complex molecules, as it allows for the stepwise introduction of different functional groups in a controlled manner. In the context of this compound and its derivatives, orthogonal functionalization can be achieved by exploiting the differential reactivity of various leaving groups or by employing chemoselective reaction conditions.

A key strategy for orthogonal functionalization involves the use of di- or polyhalogenated pyridine substrates. For example, in a molecule containing both a bromine and a chlorine atom, the more reactive C-Br bond can often be selectively functionalized via a Suzuki-Miyaura or Sonogashira coupling, leaving the C-Cl bond intact for a subsequent transformation. rsc.org The chemoselective Suzuki coupling of a 2-bromo-6-chloropyridine nucleoside at the C2-position (displacing the bromine) is a clear demonstration of this principle. rsc.org

Another approach involves the introduction of a second, orthogonally reactive functional group onto the this compound scaffold. For instance, if one of the phenyl rings is substituted with a group that can be selectively modified, this provides an additional handle for functionalization. The choice of catalyst and reaction conditions can also play a crucial role in achieving chemoselectivity. By carefully tuning these parameters, it is possible to direct the reaction to a specific site in the molecule.

The development of such orthogonal functionalization strategies is essential for the synthesis of highly complex and multifunctional molecules based on the this compound core, paving the way for new discoveries in medicinal chemistry, materials science, and catalysis.

Biological and Medicinal Research Avenues

Role as a Synthetic Intermediate for Biologically Active Compounds

The presence of a bromine atom on the pyridine (B92270) ring of 4-Bromo-2,6-diphenylpyridine is of significant synthetic value. This halogen serves as a reactive handle for introducing a wide array of functional groups via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.gov This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the bromo-pyridine with various boronic acids. mdpi.com The versatility of this approach enables the systematic modification of the core structure to generate extensive libraries of novel compounds for biological screening.

The strategic placement of the bromine at the 4-position allows for the extension of the molecule's π-system or the introduction of specific pharmacophores that can interact with biological targets. While direct examples of marketed drugs derived from this compound are not prominent, the principle of its utility is well-demonstrated in the synthesis of analogous heterocyclic systems with potent biological activities.

For instance, researchers have synthesized a series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of the potent anticancer agents crolibulin (B1683790) and combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds, which feature a substituted pyridine core, have demonstrated significant antiproliferative activity against multiple human cancer cell lines, with some derivatives showing potency at nanomolar concentrations. nih.gov Similarly, 2,6-disubstituted imidazo[4,5-b]pyridines, prepared via Suzuki coupling from a bromo-substituted precursor, have shown pronounced antiproliferative effects, particularly against cancer cells where they can induce cell cycle arrest. mdpi.com These examples underscore the potential of using a bromo-substituted diphenylpyridine core, such as in this compound, to access novel and potent biologically active molecules.

Table 1: Examples of Biologically Active Compounds from Bromo-Pyridine Intermediates

Starting Intermediate Analogue Reaction Type Resulting Compound Class Biological Activity Citation
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Suzuki Coupling 6-Aryl-2-phenyl-3H-imidazo[4,5-b]pyridines Antiproliferative (Cancer) mdpi.com
Bromo-substituted Pyridine N/A 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitriles Antitumor, Microtubule Assembly Inhibition nih.gov
4-bromo-2-ketothiazoles Borylation/Suzuki Coupling 4-pyridinyl-2-ketothiazoles Antibiotic Subunits nih.gov

Exploration as a Scaffold in Fluorescent Bioimaging Probes

The 2,6-diphenylpyridine (B1197909) framework is an attractive scaffold for the development of fluorescent molecular probes due to its inherent photophysical properties. nih.gov These properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents, making them sensitive to their microenvironment. nih.govnih.gov This sensitivity is crucial for creating probes that can report on biological parameters such as pH, viscosity, or the presence of specific analytes. nih.govresearchgate.netresearchgate.net

This compound is a particularly valuable starting material for such probes. The bromine atom at the 4-position does not significantly quench the fluorescence of the core structure but provides a convenient site for chemical modification. nih.gov Through reactions like the Suzuki coupling, a variety of recognition moieties can be attached to the scaffold. These moieties can be designed to selectively bind to metal ions, small molecules, or even large biomolecules, leading to a measurable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). dur.ac.uk

For example, a study on 2,6-diphenylpyridine derivatives demonstrated that their fluorescence is sensitive to protonation, a property that could be exploited for pH sensing. nih.gov The development of fluorescent probes often involves creating donor-π-acceptor (D-π-A) systems, where the 2,6-diphenylpyridine core can act as the central π-system. researchgate.net The bromo-substituent allows for the facile introduction of various donor or acceptor groups to optimize the probe's performance for specific bioimaging applications, such as live-cell imaging. nih.govnih.gov Furthermore, metal complexes of these ligands, particularly with iridium(III), are known to be highly luminescent and have been successfully employed as phosphorescent dyes for cellular imaging. dur.ac.ukacs.org

Table 2: Principles of Fluorescent Probe Design Using Diphenylpyridine Scaffolds

Scaffold Feature Design Principle Potential Application Citation
2,6-Diphenylpyridine Core Core Fluorophore Foundation for various probes nih.gov
Substituent Effects Tuning of Photophysical Properties (ICT) Creating probes with specific spectral properties nih.gov
4-Bromo Position Site for Functionalization (e.g., Suzuki coupling) Attachment of analyte-recognition units mdpi.comnih.gov
Proton-Sensitive Fluorescence Change in emission upon protonation pH sensing in biological systems nih.gov

Investigation of Metal Complexes for Biomedical Applications

The 2,6-diphenylpyridine ligand and its derivatives are highly effective in forming stable cyclometalated complexes with a variety of transition metals, including gold (Au), platinum (Pt), iridium (Ir), and rhodium (Rh). researchgate.netnih.govresearchgate.netresearchgate.net These complexes are of great interest in biomedical research, primarily as potential anticancer agents, due to their unique chemical properties and mechanisms of action that often differ from traditional platinum-based drugs like cisplatin. nih.govmdpi.com The C^N^C pincer-like coordination of the deprotonated 2,6-diphenylpyridine ligand enhances the stability of the metal center.

Gold (Au) Complexes: Cyclometalated gold(III) complexes featuring the 2,6-diphenylpyridine scaffold have been synthesized and evaluated for their anticancer properties. researchgate.net These compounds have been shown to be cytotoxic and can act as inhibitors of the enzyme thioredoxin reductase (TrxR), a key target in cancer therapy. The dinuclear complex Au₂(diPhPy)₂(μ-dppp) has demonstrated the ability to inhibit hepatocellular carcinoma in rat models.

Platinum (Pt) Complexes: Luminescent cyclometalated platinum(II) complexes bearing N-heterocyclic carbene (NHC) ligands in addition to a 2,6-diphenylpyridine-based ligand have shown potent in vitro and in vivo anticancer properties. researchgate.net Unlike cisplatin, which primarily targets DNA, these platinum complexes can accumulate in cytoplasmic structures and may induce apoptosis through alternative pathways, such as the inhibition of survivin, an inhibitor of apoptosis protein. researchgate.net

Iridium (Ir) and Rhodium (Rh) Complexes: Iridium(III) and rhodium(III) complexes are explored for their potential as both therapeutic and diagnostic (theranostic) agents. Their luminescent properties make them suitable for bioimaging, while their chemical reactivity can be harnessed for therapeutic intervention. dur.ac.uk Iridium(III) complexes with ligands derived from 2,6-diphenylpyridine are being investigated for their cytotoxicity against various cancer cell lines. nih.govfrontiersin.org Studies on rhodium(III) complexes with related 2,6-diphenylpyrimidine ligands have revealed significant cytotoxic activity against liver and epithelial cancer cell lines. nih.gov A sequential cross-coupling and bromination strategy has been developed for iridium complexes, highlighting the utility of bromo-functionalized ligands in creating complex, multimetallic assemblies for biomedical applications. dur.ac.uk

Table 3: Biomedical Data for Metal Complexes with Diphenylpyridine-Type Ligands

Metal Ligand Type Cancer Cell Line(s) Key Findings / IC₅₀ Values Citation
Gold(III) 2,6-Diphenylpyridine (C^N^C) Hepatocellular Carcinoma (in vivo) Inhibition of tumor growth at 0.5 mg/kg
Gold(I) 2-BrC₆F₄PPh₂ (phosphine ligand) HeLa, PC3, U87MG Higher cytotoxicity than cisplatin; TrxR inhibition nih.gov
Platinum(II) 6-phenyl-2,2′-bipyridine + NHC HeLa, Caco-2 High cytotoxicity; accumulation in cytoplasm researchgate.net
Iridium(III) Polypyridyl MCF-7, HT-29 Potent in vitro cytotoxicity nih.gov
Iridium(III) 2,4-diamino-1,3,5-triazine derivatives A549cisR Higher antitumor activity than cisplatin frontiersin.org
Rhodium(III) 2,6-diphenylpyrimidine derivative HepG2, Hep2 Significant cytotoxic activity nih.gov

Future Directions and Emerging Research Areas

Rational Design of Next-Generation 4-Bromo-2,6-diphenylpyridine Derivatives

The future of this compound research lies heavily in the rational design of new derivatives to achieve specific functions. The bromine atom at the 4-position is a particularly attractive site for modification, acting as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. evitachem.comrsc.org By replacing the bromine, researchers can systematically tune the electronic, optical, and physical properties of the molecule.

Furthermore, substitution on the peripheral phenyl rings offers another avenue for fine-tuning molecular characteristics. Adding electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. ossila.com The goal is to create a library of derivatives with tailored properties for specific applications, moving beyond the parent compound to materials designed for purpose.

Table 1: Examples of Hypothetical Next-Generation Derivatives and Their Target Properties

Modification Site Substituent Example Target Application Intended Property Enhancement
4-position (replacing Bromo) Carbazole Organic Light-Emitting Diodes (OLEDs) Improved hole-transport capabilities
4-position (replacing Bromo) Triphenylamine Perovskite Solar Cells Enhanced charge-transfer efficiency
Phenyl rings Methoxy groups (-OCH₃) Luminescent Probes Shifted emission wavelength, increased quantum yield
Phenyl rings Trifluoromethyl groups (-CF₃) Catalysis Increased thermal and oxidative stability of metal complexes

Exploration of Novel Catalytic Systems and Applications

While this compound is often studied as a product or building block, its potential as a ligand in homogeneous catalysis is an emerging area of interest. lookchem.com The pyridine (B92270) nitrogen and the flanking phenyl rings can coordinate with transition metals like palladium, platinum, or iridium, forming stable complexes. lookchem.comacs.orgacs.org The electronic properties of these complexes can be modulated by the substituents on the pyridine and phenyl rings, influencing the catalytic activity and selectivity of reactions such as cross-coupling, hydrogenation, and oxidation. lookchem.com

Future research will likely focus on synthesizing novel metal complexes with this compound derivatives as ligands. The objective is to develop catalysts with higher efficiency, stability, and selectivity for challenging chemical transformations. Moreover, the compound itself serves as a key substrate in the development of new and more efficient catalytic reactions, particularly palladium-catalyzed C-H arylation and cross-coupling methods. lookchem.com

Table 2: Potential Catalytic Applications Involving this compound

Reaction Type Role of the Compound Potential Metal Catalyst Research Goal
Suzuki-Miyaura Coupling Substrate Palladium(0) Develop milder and more efficient conditions for C-C bond formation. rsc.org
Hartwig-Buchwald Amination Substrate Palladium(0) Synthesize novel amino-substituted diphenylpyridines for pharmaceutical research. rsc.org
C-H Activation Ligand Iridium(III) / Rhodium(III) Create catalysts for direct functionalization of unreactive C-H bonds.
Asymmetric Hydrogenation Ligand (Chiral Derivative) Rhodium(I) / Ruthenium(II) Develop catalysts for enantioselective synthesis of chiral molecules.

Development of Advanced Materials with Tailored Properties

The most promising future applications for this compound and its derivatives are in the field of materials science. lookchem.com Its rigid, planar structure and high thermal stability make it an excellent candidate for inclusion in advanced materials. rsc.org Research has already identified its potential as an intermediate for electroluminescent materials used in Organic Light-Emitting Diodes (OLEDs). iucr.orgnih.gov The core structure can be incorporated into larger conjugated systems that act as emitters or host materials. sci-hub.seossila.com

Future work will aim to develop materials with precisely controlled properties. By functionalizing the 4-position, the diphenylpyridine unit can be polymerized or integrated as a strut in metal-organic frameworks (MOFs). Such materials could exhibit unique optical, electronic, or porous properties, making them suitable for applications ranging from chemical sensors and gas storage to next-generation solar cells and light-emitting devices. ossila.comresearchgate.net For instance, triarylamines derived from similar fluorinated building blocks are used as hole-transporting materials in perovskite solar cells. ossila.com

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The aromatic nature of this compound makes it ideal for forming non-covalent π-π stacking interactions, a key driving force in supramolecular chemistry. acs.org These interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as nanowires, nanoribbons, or vesicles. This opens up interdisciplinary research avenues with nanoscience.

Future research will focus on designing derivatives with specific functionalities that promote controlled self-assembly. researchgate.net For example, attaching long alkyl chains could lead to the formation of liquid crystals, while adding hydrogen-bonding motifs could create intricate, multidimensional networks. The compound is also a precursor for dendritic structures, which are highly branched, tree-like macromolecules with applications in drug delivery and light harvesting. researchgate.net The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine serves as a key step toward such dendritic ligands. researchgate.net This bottom-up approach to creating functional nanomaterials is a significant area for future exploration.

Application of Machine Learning and AI in Compound Design and Property Prediction

The traditional process of discovering new materials by trial-and-error synthesis is time-consuming and expensive. scielo.br The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. acs.org In the context of this compound, AI can be used to accelerate the design of next-generation derivatives.

Researchers can build large datasets of known pyridine derivatives and their measured properties (e.g., emission wavelength, catalytic activity). scielo.brscielo.br ML algorithms can then be trained on this data to create predictive models. researchgate.netrsc.org These models can screen vast virtual libraries of hypothetical this compound derivatives and predict their properties in silico, identifying the most promising candidates for synthesis and experimental validation. auctoresonline.orgmdpi.com This data-driven approach allows for a more rational and efficient exploration of the chemical space, significantly speeding up the discovery of new functional molecules and materials. mdpi.comunl.edu

Table 3: Conceptual Framework for AI-Driven Design of Derivatives

Input for AI Model (Features) AI Task Predicted Output (Property) Application Goal
Molecular descriptors (SMILES, fingerprints), calculated quantum chemical data (HOMO/LUMO) Regression Emission Wavelength, Quantum Yield Design new phosphorescent emitters for blue OLEDs. unl.edu
Structural features, catalyst-ligand interaction energies Classification & Regression Catalytic Turnover Number, Enantiomeric Excess Identify optimal ligand structures for a specific chemical reaction. acs.org
Porosity descriptors, surface chemistry data Regression Gas Adsorption Capacity (for MOFs) Predict the performance of new porous materials for carbon capture. researchgate.netmdpi.com

Q & A

Q. How can computational modeling predict the bioactivity or material properties of this compound derivatives?

  • Methods :
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes).
  • DFT Calculations : Optimize geometry and frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.